Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-: is an organic compound with a complex structure that includes bromine, methyl, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- typically involves the reaction of 3-bromo-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-2-methyl-6-nitrophenylacetamide.
Oxidation: 3-bromo-2-carboxy-6-nitrophenylacetamide.
Scientific Research Applications
Chemistry: Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromine can influence its binding affinity and specificity .
Comparison with Similar Compounds
- Acetamide, N-(2-bromo-4-methyl-6-nitrophenyl)-
- Acetamide, N-(3-chloro-2-methyl-6-nitrophenyl)-
- Acetamide, N-(3-bromo-2-methyl-4-nitrophenyl)-
Uniqueness: Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- is unique due to the specific positioning of its functional groups, which can significantly affect its chemical reactivity and biological activity. The combination of bromine, methyl, and nitro groups in this particular arrangement provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H9BrN2O3 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
N-(3-bromo-2-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ZYPPFFPOARLRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.